molecular formula C14H9BrN6 B3494338 N-(4-bromophenyl)tetrazolo[1,5-a]quinoxalin-4-amine

N-(4-bromophenyl)tetrazolo[1,5-a]quinoxalin-4-amine

Cat. No.: B3494338
M. Wt: 341.17 g/mol
InChI Key: UNNHMELPUHYTGA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)tetrazolo[1,5-a]quinoxalin-4-amine is a complex organic compound characterized by the presence of a bromophenyl group attached to a tetrazoloquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)tetrazolo[1,5-a]quinoxalin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazoloquinoxaline core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The bromophenyl group is then introduced via a substitution reaction, often using brominated aromatic compounds and suitable catalysts.

    Cyclization Reaction: The initial step involves the formation of the tetrazoloquinoxaline core. This can be done by reacting 1,2-diaminobenzene with a suitable tetrazole derivative under acidic or basic conditions.

    Bromination: The introduction of the bromophenyl group is typically achieved through a nucleophilic aromatic substitution reaction. This involves reacting the tetrazoloquinoxaline intermediate with 4-bromophenylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Key considerations include the availability of starting materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)tetrazolo[1,5-a]quinoxalin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, typically in anhydrous solvents.

    Substitution: NaOCH₃, KOtBu, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinoxaline derivatives, while reduction can produce various amine derivatives

Scientific Research Applications

N-(4-bromophenyl)tetrazolo[1,5-a]quinoxalin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials, including organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: The compound is used as a probe to study biological processes, including enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It may be utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)tetrazolo[1,5-a]quinoxalin-4-amine exerts its effects is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The tetrazoloquinoxaline core can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

N-(4-bromophenyl)tetrazolo[1,5-a]quinoxalin-4-amine can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological activity.

    N-(4-fluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine: Contains a fluorine atom, potentially affecting its electronic properties and interactions with biological targets.

    N-(4-methylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine: The presence of a methyl group can influence its steric and electronic characteristics, impacting its chemical behavior and applications.

Properties

IUPAC Name

N-(4-bromophenyl)tetrazolo[1,5-a]quinoxalin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN6/c15-9-5-7-10(8-6-9)16-13-14-18-19-20-21(14)12-4-2-1-3-11(12)17-13/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNHMELPUHYTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=NN23)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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